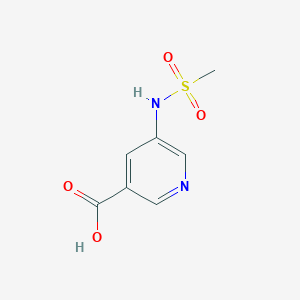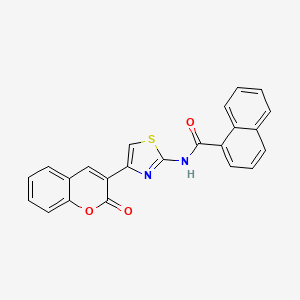![molecular formula C15H20ClNO3 B2528197 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride CAS No. 1823562-03-3](/img/structure/B2528197.png)
9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride" is a bicyclic structure that is part of a class of compounds known for their potential as peptidomimetics and as intermediates in organic synthesis. These compounds are characterized by their rigid frameworks, which can mimic the conformation of peptides and are thus of interest in drug discovery and development.
Synthesis Analysis
The synthesis of related bicyclic compounds has been explored through various methods. For instance, the intramolecular 1,3-dipolar cycloaddition has been used to prepare single diastereoisomers of polyhydroxylated 9-oxa-1-azabicyclo[4.2.1]nonanes, which are structurally similar to the compound . Sequential 'condensation–iodolactonization' reactions have been employed to synthesize 7,8-benzo-9-aza-4-oxabicyclo[3.3.1]nonan-3-ones, demonstrating the versatility of bicyclic frameworks in organic synthesis . Additionally, an efficient synthesis route for azabicyclo[4.3.0]alkane amino acids, which are rigid dipeptide mimetics, has been reported, highlighting the relevance of these structures in mimicking biologically active peptides .
Molecular Structure Analysis
The molecular structure of these bicyclic compounds is crucial for their biological activity. The stereochemistry and rigidity of the framework can significantly influence the interaction with biological targets. For example, the synthesis of all eight stereoisomers of 2-oxo-3-(N-Cbz-amino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid ester has been achieved, showcasing the importance of stereocontrolled synthesis in obtaining compounds with desired biological properties .
Chemical Reactions Analysis
Bicyclic compounds like the one can undergo various chemical reactions. A novel protocol for the preparation of functionalized 9-azabicyclo[3.3.1]nonane derivatives has been developed, which involves a cascade reaction starting from 3-formylchromones . Tautomerism has been observed in 9-azabicyclo[4.2.1]nonan-1-ols, which can exist in equilibrium with corresponding aminocyclooctanones, indicating the dynamic nature of these molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their structural features. For instance, the synthesis of 7-benzyl-7-aza-3-thiabicyclo[3.3.1]nonane hydroperchlorate has been described, with the compound's melting point and spectral data confirming its structure . The stability of these compounds is also of interest, as demonstrated by the synthesis of 9-azabicyclo[3.3.1]nonane N-oxyl, a stable nitroxyl radical with high activity in catalytic oxidation reactions .
Scientific Research Applications
Novel Chemical Synthesis and Biological Activities
The synthesis and evaluation of novel chemical compounds, including various derivatives of bicyclic and tricyclic structures, have been a focus in recent research, aiming to explore their potential biological activities and applications in medicinal chemistry. For instance, research on compounds like salicylic acid derivatives and triazine scaffold-bearing heterocyclic compounds shows significant pharmacological properties, including anxiolytic-like, antimicrobial, and anticancer activities. These studies underscore the interest in developing new synthetic methods and understanding the biological effects of such compounds, which could provide a foundation for the research applications of 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride in similar contexts.
Synthesis and Pharmacological Potential : Studies on 3-azabicyclo [3.3.1] nonanones derivatives have highlighted their synthesis from the Mannich reaction and investigated their biological activities, particularly against various microbial strains. Such research emphasizes the importance of structural modifications for enhancing biological activities and may hint at the potential research avenues for exploring the pharmacological applications of 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride (Mazimba & Mosarwa, 2015).
Biotechnological Applications : The exploration of biotechnological routes for the production of chemicals from biomass, including the transformation of carboxylic acids into valuable biorenewable chemicals, is a growing area of research. Lactic acid, for instance, has been highlighted as a key feedstock for producing a range of chemicals through biotechnological routes. This research direction could suggest potential biotechnological applications for 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride in producing biorenewable chemicals or as a precursor in various synthetic pathways (Gao, Ma, & Xu, 2011).
Catalytic Applications : The development of metalloporphyrin catalysts for the selective functionalization of saturated C-H bonds reflects an area of research with implications for organic synthesis and industrial applications. This area of study provides insights into the potential of complex organic molecules for catalytic roles in synthesizing pharmacologically active compounds or in the modification of existing molecules to enhance their biological activities (Che et al., 2011).
properties
IUPAC Name |
9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3.ClH/c17-15(18)12-6-13-9-19-10-14(7-12)16(13)8-11-4-2-1-3-5-11;/h1-5,12-14H,6-10H2,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWORJRUFJNNUBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2COCC1N2CC3=CC=CC=C3)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethylphenyl)-2-(2-methyl-4-oxothieno[3,2-c]pyridin-5(4H)-yl)acetamide](/img/structure/B2528114.png)



![4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B2528125.png)
![4-fluoro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl benzoate](/img/structure/B2528126.png)
![4-(benzylthio)-9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2528128.png)



![[3-Amino-5-(2-fluoroanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-phenylmethanone](/img/structure/B2528134.png)
![2-{[2,2'-bithiophene]-5-yl}-2-hydroxy-S-(2,4,5-trimethylphenyl)ethane-1-sulfonamido](/img/structure/B2528135.png)
![N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B2528136.png)
